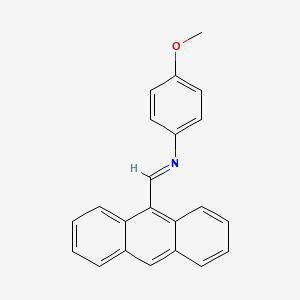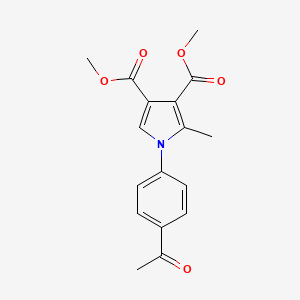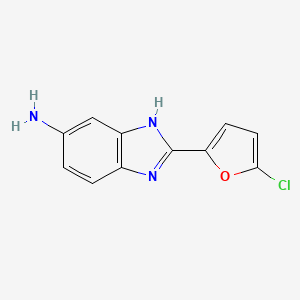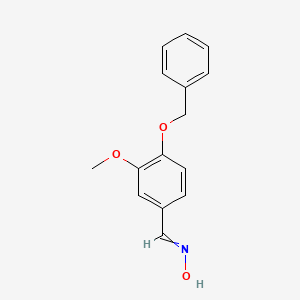
N-(9-anthracenylmethylene)-P-anisidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-anthracenylmethylene)-P-anisidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety and a methylene bridge connecting to a P-anisidine group. The anthracene unit is known for its aromatic properties, making this compound significant in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-anthracenylmethylene)-P-anisidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-anisidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions: N-(9-anthracenylmethylene)-P-anisidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: N-(9-anthracenylmethylene)-P-anisidine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and photophysical properties.
Biology: The compound has potential applications in biological imaging due to its fluorescent properties. It can be used as a fluorescent probe to study biological processes at the cellular level.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
作用机制
The mechanism by which N-(9-anthracenylmethylene)-P-anisidine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can form covalent bonds with proteins, altering their function and leading to cellular apoptosis.
相似化合物的比较
- N-(9-anthracenylmethylene)-P-toluidine
- N-(9-anthracenylmethylene)-3-hydroxyaniline
- N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline
Comparison: N-(9-anthracenylmethylene)-P-anisidine is unique due to the presence of the anisidine group, which imparts specific electronic and steric properties. Compared to its analogs, this compound exhibits distinct photophysical characteristics, making it more suitable for applications in fluorescence-based technologies and electronic devices.
属性
CAS 编号 |
14607-16-0 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-anthracen-9-yl-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17NO/c1-24-19-12-10-18(11-13-19)23-15-22-20-8-4-2-6-16(20)14-17-7-3-5-9-21(17)22/h2-15H,1H3 |
InChI 键 |
LTNJYWIBNCTNJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)


![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)


![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)


